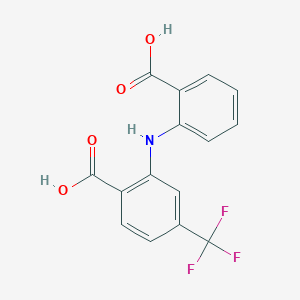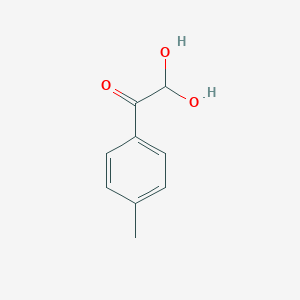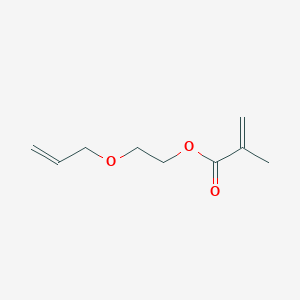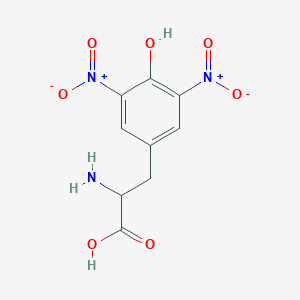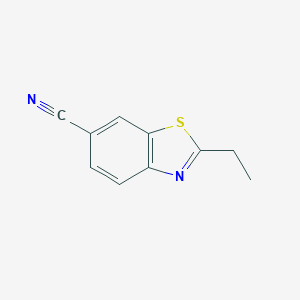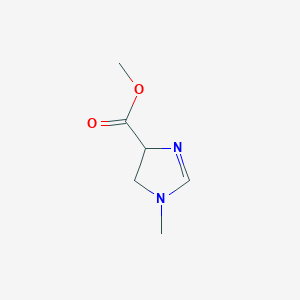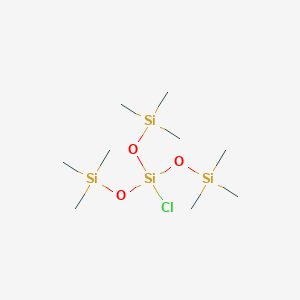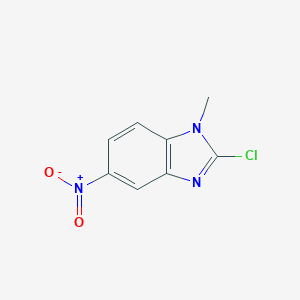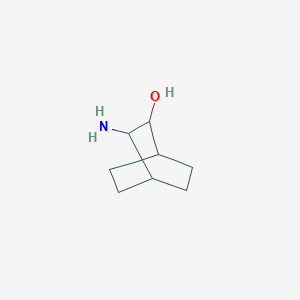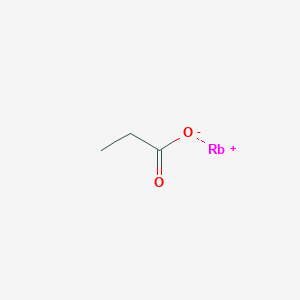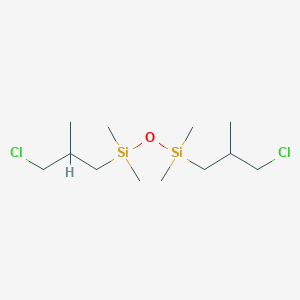![molecular formula C18H27NO3 B100838 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol CAS No. 17117-09-8](/img/structure/B100838.png)
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol, also known as PHCCC, is a synthetic compound that belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists. PHCCC is a potent and selective antagonist of the GluN2C/D subunit-containing NMDA receptors and has been extensively studied in the scientific community.
Mécanisme D'action
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol acts as a selective antagonist of the GluN2C/D subunit-containing NMDA receptors, which are predominantly expressed in the cerebellum and hippocampus. By blocking these receptors, 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol inhibits the excitatory signaling in these brain regions, leading to a decrease in neuronal activity.
Effets Biochimiques Et Physiologiques
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of neurotransmitter release. It has also been found to have neuroprotective properties and to be involved in the regulation of cell death pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol in lab experiments is its selectivity for the GluN2C/D subunit-containing NMDA receptors, which allows for specific targeting of these receptors. However, one limitation of using 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol is its relatively low potency compared to other NMDA receptor antagonists, which may require higher concentrations for effective inhibition.
Orientations Futures
There are several future directions for research on 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol, including the investigation of its potential therapeutic applications in neurological disorders, the elucidation of its molecular mechanism of action, and the development of more potent and selective NMDA receptor antagonists based on its structure. Additionally, the use of 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol can be synthesized using a multi-step process involving the reaction of 4-methylpyridine-1-oxide with cyclohexanone, followed by the reduction of the intermediate with sodium borohydride. The resulting compound is then reacted with 1-bromo-6-(1-hydroxycyclohexyl)hexane to yield 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol.
Applications De Recherche Scientifique
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been found to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, chronic pain, and addiction.
Propriétés
Numéro CAS |
17117-09-8 |
|---|---|
Nom du produit |
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol |
Formule moléculaire |
C18H27NO3 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
1-[6-(1-hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C18H27NO3/c1-14-12-15(17(20)8-4-2-5-9-17)19(22)16(13-14)18(21)10-6-3-7-11-18/h12-13,20-21H,2-11H2,1H3 |
Clé InChI |
KRFMBKCPHZPTRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C(=C1)C2(CCCCC2)O)[O-])C3(CCCCC3)O |
SMILES canonique |
CC1=CC(=[N+](C(=C1)C2(CCCCC2)O)[O-])C3(CCCCC3)O |
Synonymes |
4-Methyl-2,6-bis(1-hydroxycyclohexyl)pyridine 1-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



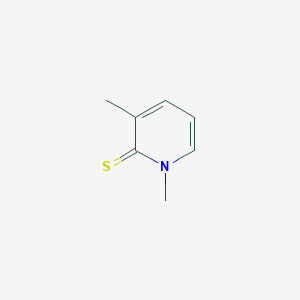
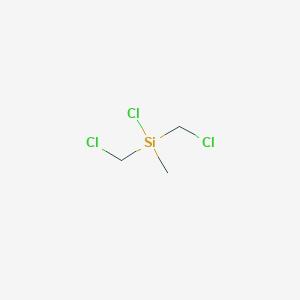
![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)
